molecular formula C9H6BrNO B3034795 5-BROMOISOQUINOLIN-2-IUM-2-OLATE CAS No. 223671-17-8

5-BROMOISOQUINOLIN-2-IUM-2-OLATE

Cat. No.: B3034795
CAS No.: 223671-17-8
M. Wt: 224.05 g/mol
InChI Key: ZMMWTYNVRSUXFF-UHFFFAOYSA-N
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Description

5-Bromoisoquinolin-2-ium-2-olate is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a bromine atom and an isoquinoline core, making it a valuable intermediate in various chemical reactions and applications.

Mechanism of Action

Target of Action

5-Bromo-2-Oxidoisoquinolin-2-Ium, also known as 5-BROMO-2-ISOQUINOLIN-2-ONE or Isoquinoline, 5-bromo-, 2-oxide, is a synthetic nucleoside analogue with a chemical structure similar to thymidine . It is commonly used to study cell proliferation in living tissues . The primary targets of this compound are the cells undergoing DNA replication during the S phase of the cell cycle .

Mode of Action

The compound interacts with its targets by incorporating itself into the DNA of replicating cells in place of thymidine . This incorporation results in radiosensitizing effects which are directly related to the degree of analogue substitution .

Biochemical Pathways

The compound affects the DNA replication pathway. It competes with thymidine for incorporation into the DNA of replicating cells . The preadministration or coadministration of thymidylate synthetase inhibitors can modulate this analogue incorporation into DNA .

Pharmacokinetics

The pharmacokinetics of 5-Bromo-2-Oxidoisoquinolin-2-Ium in rodents have been studied . After a single intraperitoneal injection, the compound was found in saturated concentration to label almost all S-phase cells for 60 minutes . Due to the faster metabolism in mice, the concentration of the compound in blood serum was sufficient to label the whole population of s-phase cells for only 15 minutes after the injection, then dropped rapidly .

Result of Action

The result of the compound’s action is the labeling of S-phase cells undergoing DNA replication. This allows for the detection and evaluation of cell proliferation . It should be noted that because the compound can replace thymidine during dna replication, it can cause mutations .

Action Environment

The action of 5-Bromo-2-Oxidoisoquinolin-2-Ium can be influenced by environmental factors such as the presence of other compounds. For example, the effects of the compound were counteracted by the simultaneous addition of excess thymidine . Furthermore, the compound’s action can be modulated by thymidylate synthetase inhibitors .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-oxidoisoquinolin-2-ium plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. This inhibition can alter the redox state within cells, impacting various metabolic pathways. Additionally, 5-Bromo-2-oxidoisoquinolin-2-ium can bind to nucleic acids, potentially affecting DNA and RNA synthesis and stability .

Cellular Effects

The effects of 5-Bromo-2-oxidoisoquinolin-2-ium on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, in certain cell types, 5-Bromo-2-oxidoisoquinolin-2-ium can induce apoptosis by activating stress-related pathways .

Molecular Mechanism

At the molecular level, 5-Bromo-2-oxidoisoquinolin-2-ium exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that reduce enzyme activity. Additionally, 5-Bromo-2-oxidoisoquinolin-2-ium can interact with transcription factors, altering their ability to bind DNA and regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-oxidoisoquinolin-2-ium can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to 5-Bromo-2-oxidoisoquinolin-2-ium can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-oxidoisoquinolin-2-ium vary with dosage in animal models. At low doses, the compound may exert beneficial effects, such as enhancing antioxidant defenses. At higher doses, it can become toxic, leading to adverse effects such as oxidative damage and cell death. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

5-Bromo-2-oxidoisoquinolin-2-ium is involved in several metabolic pathways. It can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within cells. Additionally, this compound can alter the levels of key metabolites, impacting metabolic flux and energy production .

Transport and Distribution

Within cells and tissues, 5-Bromo-2-oxidoisoquinolin-2-ium is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. For example, binding to transport proteins can facilitate the movement of 5-Bromo-2-oxidoisoquinolin-2-ium across cellular membranes .

Subcellular Localization

The subcellular localization of 5-Bromo-2-oxidoisoquinolin-2-ium is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall function within the cell. For instance, localization to the mitochondria can enhance its role in modulating oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoquinolin-2-ium-2-olate typically involves the bromination of isoquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid like sulfuric acid. The reaction is carried out at low temperatures to ensure the selective bromination at the desired position on the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoquinolin-2-ium-2-olate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of isoquinoline, while coupling reactions can produce complex organic molecules with potential pharmaceutical applications .

Scientific Research Applications

5-Bromoisoquinolin-2-ium-2-olate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoisoquinolin-2-ium-2-olate is unique due to its specific bromination pattern and the presence of the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-oxidoisoquinolin-2-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-3-1-2-7-6-11(12)5-4-8(7)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMWTYNVRSUXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-bromoisoquinoline (0.83 g, 3.0 mmol), MCPBA (1.84 g, 8 mmol) and NaHCO3 (0.672 g, 8 mmol) in CH2Cl2 (10 mL) and H2O (5 mL) was stirred overnight. The solvents were removed, and the residue was purified by silica gel column chromatography eluting with EtOAc to give 0.51 g of the title compound. MS (APCI) m/e 225 (M+H)+.
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
0.672 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3.1 A suspension of 6.24 g (30.0 mmol) of 5-bromoisoquinoline and 17.5 g (30 mmol) of magnesium monoperoxyphthalate hexahydrate (85%) in 120 ml of 2-propanol is stirred at room temperature for 50 hours. The reaction mixture is evaporated in vacuo, and saturated sodium chloride solution, saturated sodium hydrogencarbonate solution and dichloromethane are added. The organic phase is separated off and washed a number of times with saturated sodium chloride solution. The organic phase is dried over sodium sulfate and evaporated. The residue is stirred with tert-butyl methyl ether, giving 5-bromoisoquinoline 2-oxide as colourless crystals; HPLC/MS: 1.51 min, [M+H] 224/226.
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Aqueous meta-chloroperbenzoic acid (65%, 29 g) was added to a solution of 5-bromoisoquinoline (20.7 g) in chloroform (250 ml), and the mixture was stirred at room temperature for 1 hour. The reaction solution was neutralized with an aqueous sodium hydroxide solution with cooling in an ice bath and partitioned into organic and aqueous layers. The organic layer was washed with brine. The organic layer thus washed was dried over anhydrous sodium sulfate. Then, the solvent was distilled off, and small amounts of chloroform and diethyl ether were added to the residue. The deposit was filtrated to obtain compound (1a) (11.8 g, 50%).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Synthesis routes and methods IV

Procedure details

To a solution of 5-bromoisoquinoline (10.65 g, 51.19 mmol) in CH2Cl2 (250 mL), m-CPBA (9.717 g, 56.31 mmol) was added and the mixture refluxed for 20 h and allowed to cool to rt. The mixture was washed with sat Na2SSO3 (75 mL), then 3×1N NaOH, then brine. The organic layer was dried w/Na2SO4, filtered and evaporated. The residue was crystallized from CH2Cl2: Et2O to yield the title compound as a white fluffy solid (4.58 g). MS (ESI pos. ion) m/z: 224 (MH+). Calc'd exact mass for C9H5BrNO: 224.
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
9.717 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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